molecular formula C15H11N5 B11451155 6-(4-Methylphenyl)-[1,2,3,4]tetrazolo[5,1-A]phthalazine

6-(4-Methylphenyl)-[1,2,3,4]tetrazolo[5,1-A]phthalazine

Cat. No.: B11451155
M. Wt: 261.28 g/mol
InChI Key: YCFKOMYNEAIDNN-UHFFFAOYSA-N
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Description

6-(4-Methylphenyl)-[1,2,3,4]tetrazolo[5,1-A]phthalazine is a heterocyclic compound that belongs to the class of tetrazolo-phthalazine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylphenyl)-[1,2,3,4]tetrazolo[5,1-A]phthalazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with phthalic anhydride to form an intermediate, which is then treated with sodium azide to yield the desired tetrazolo-phthalazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as crystallization and recrystallization are often employed to ensure the compound’s stability and efficacy .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylphenyl)-[1,2,3,4]tetrazolo[5,1-A]phthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrazolo-phthalazine derivatives, which may exhibit different biological activities .

Scientific Research Applications

6-(4-Methylphenyl)-[1,2,3,4]tetrazolo[5,1-A]phthalazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Methylphenyl)-[1,2,3,4]tetrazolo[5,1-A]phthalazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of neurotransmitters and inflammatory mediators. The compound may inhibit the production of prostaglandins and nitric oxide, thereby reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-[1,2,3,4]tetrazolo[5,1-A]phthalazine
  • 6-(4-Methoxyphenyl)-[1,2,3,4]tetrazolo[5,1-A]phthalazine
  • 6-(4-Nitrophenyl)-[1,2,3,4]tetrazolo[5,1-A]phthalazine

Uniqueness

6-(4-Methylphenyl)-[1,2,3,4]tetrazolo[5,1-A]phthalazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to its analogs, this compound may exhibit enhanced anticonvulsant and anti-inflammatory activities, making it a promising candidate for further drug development .

Properties

Molecular Formula

C15H11N5

Molecular Weight

261.28 g/mol

IUPAC Name

6-(4-methylphenyl)tetrazolo[5,1-a]phthalazine

InChI

InChI=1S/C15H11N5/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15-16-18-19-20(15)17-14/h2-9H,1H3

InChI Key

YCFKOMYNEAIDNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=N3)C4=CC=CC=C42

Origin of Product

United States

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